1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole-dione core. Its structure includes:
- A 4-chlorophenyl group at position 1, contributing electron-withdrawing effects and influencing lipophilicity.
- A 5-propyl-1,3,4-thiadiazol-2-yl moiety at position 2, introducing sulfur and nitrogen heteroatoms, which may enhance binding interactions in biological systems.
- A 7-fluoro substituent on the chromene ring, modulating electronic properties and steric bulk.
Its structural complexity necessitates advanced synthetic methodologies, likely involving multi-step heterocyclic annulation and functionalization reactions.
Properties
Molecular Formula |
C22H15ClFN3O3S |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15ClFN3O3S/c1-2-3-16-25-26-22(31-16)27-18(11-4-6-12(23)7-5-11)17-19(28)14-10-13(24)8-9-15(14)30-20(17)21(27)29/h4-10,18H,2-3H2,1H3 |
InChI Key |
HQRAAQXXOQLIHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate . This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield the thiadiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine or fluorine atoms.
Scientific Research Applications
1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole moiety is known for its strong aromaticity, which contributes to the compound’s stability and potential biological activity . The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Implications :
- Electron effects : The 4-chlorophenyl group in the target compound may enhance oxidative stability compared to the electron-rich isopropylphenyl group in ’s analogue.
Data Tables
Table 1: Structural Comparison of Chromeno-Pyrrole-Dione Derivatives
Table 2 : Hypothetical Property Comparisons Based on Substituent Effects
Biological Activity
The compound 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews its biological activity based on existing literature, focusing on its cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.
Chemical Structure
This compound features a complex structure that includes:
- A chromeno moiety
- A thiadiazole ring
- A chlorophenyl group
- A fluorine atom
These structural components contribute to its biological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. The specific compound has shown promising results in vitro against several cancer cell lines.
- Cytotoxicity Testing
- The cytotoxic effects were evaluated using the MTT assay against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
- The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents. For instance:
- Against MCF-7 cells: IC50 = 7.56 µg/mL (similar to 5-Fluorouracil)
- Against HepG2 cells: IC50 = 9.6 µM
| Cell Line | Compound IC50 (µg/mL) | Control (5-FU) IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 7.56 | 6.80 |
| HepG2 | 9.6 | 10.0 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively .
- Apoptosis Induction : Increased levels of pro-apoptotic markers such as Bax and caspase 9 were observed, indicating that the compound promotes apoptosis in cancer cells .
Selectivity and Safety Profile
The selectivity of this compound for cancer cells over normal cells was assessed through comparative studies with Vero cells (normal mammalian cells). The results indicated a significant selectivity index, suggesting lower toxicity to normal cells compared to cancerous ones .
Case Studies
In a recent study published in ACS Omega, researchers synthesized various derivatives based on the thiadiazole scaffold and tested their activity against multiple cancer types. The findings highlighted that modifications to the thiadiazole structure significantly influenced cytotoxicity and selectivity profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
